molecular formula C13H17N3 B571643 2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile CAS No. 1353254-17-7

2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile

Cat. No. B571643
CAS RN: 1353254-17-7
M. Wt: 215.3
InChI Key: UMPGXWIAFSBUSD-CYBMUJFWSA-N
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Description

2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 . It is categorized under amines, aromatics, and miscellaneous compounds . This compound is also known to be an impurity of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor in the class of oral antidiabetic drugs .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzonitrile group attached to a 3-aminopiperidine group via a methylene bridge . The presence of the nitrogen in the piperidine ring and the nitrile group contributes to the compound’s reactivity and its interactions with biological targets.


Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 215.29 . It is recommended to be stored at 2-8°C in a refrigerator . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

Mechanism of Action

Target of Action

The primary target of 2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in stimulating insulin secretion in response to meals.

Mode of Action

The compound interacts with DPP-4, inhibiting its activity . This inhibition results in increased levels of incretin hormones, leading to enhanced insulin secretion, reduced glucagon release, and consequently, a decrease in blood glucose levels.

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to meals and stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-4, the compound prolongs the action of these hormones, leading to more effective glucose control .

Result of Action

The result of the compound’s action is improved blood glucose control. By inhibiting DPP-4 and enhancing the action of incretin hormones, it promotes insulin secretion and reduces glucagon release, leading to lower blood glucose levels .

Advantages and Limitations for Lab Experiments

2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile has several advantages for lab experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also stable and has a high solubility in water, making it suitable for a variety of biochemical and physiological experiments. However, it has some limitations. It is toxic and should be handled with care. It is also sensitive to light and should be stored in a dark place.

Future Directions

There are several potential future directions for the use of 2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile in scientific research. It could be used in the development of new drugs and therapies, as well as in the development of new diagnostic tests. It could also be used to study the mechanism of action of various enzymes, receptors, and proteins. Additionally, it could be used to study the biochemical and physiological effects of various drugs and compounds. Finally, it could be used to develop new synthetic chemistry techniques and methods.

Synthesis Methods

2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile is synthesized by a two-step reaction. The first step involves the reaction of 4-aminopiperidine-1-carboxylic acid and methyl benzoate in the presence of an acid catalyst. The second step involves the condensation of the reaction product with ethyl chloroformate in the presence of pyridine as a base. The reaction yields this compound as a white powder.

Scientific Research Applications

2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile is widely used in scientific research, particularly in biochemical and physiological studies. It is used as a substrate in enzyme assays, as an inhibitor of enzymes and receptors, and as a ligand for proteins. It is also used in synthetic chemistry as a building block for various organic compounds.

properties

IUPAC Name

2-[(3-aminopiperidin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-8-11-4-1-2-5-12(11)9-16-7-3-6-13(15)10-16/h1-2,4-5,13H,3,6-7,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPGXWIAFSBUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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